molecular formula C18H24O2 B12785838 ent-Estradiol CAS No. 3736-22-9

ent-Estradiol

Cat. No.: B12785838
CAS No.: 3736-22-9
M. Wt: 272.4 g/mol
InChI Key: VOXZDWNPVJITMN-QXDIGNSFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ent-Estradiol involves several steps, including the use of specific reagents and conditions to achieve the desired enantiomer. The synthetic routes typically involve the use of starting materials such as estrone or estradiol, followed by specific chemical reactions to obtain the this compound enantiomer .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and purification techniques to ensure high yield and purity. The methods used in industrial production are designed to be cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: ent-Estradiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which may have different biological activities and properties .

Scientific Research Applications

Chemistry: ent-Estradiol is used as a model compound in studies of steroid chemistry and synthesis. It helps in understanding the reactivity and properties of steroidal compounds .

Biology: In biological research, this compound is studied for its effects on cellular processes and its interactions with estrogen receptors. It is used to investigate the mechanisms of estrogen action and its role in various physiological processes .

Medicine: Its unique properties make it a candidate for developing new therapeutic agents .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and formulations. It serves as a reference compound for quality control and standardization .

Comparison with Similar Compounds

    Estradiol: The naturally occurring form of estrogen with high biological activity.

    17α-Estradiol: A stereoisomer of estradiol with different biological properties.

    Estriol: A weaker estrogen with distinct pharmacological effects.

    Dimethylstilbestrol: A synthetic estrogen with unique properties.

Uniqueness of ent-Estradiol: this compound is unique due to its specific enantiomeric form, which results in different interactions with estrogen receptors compared to other estrogens. This uniqueness makes it valuable for studying the structure-activity relationships of estrogens and developing new therapeutic agents .

Properties

CAS No.

3736-22-9

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

IUPAC Name

(8S,9R,13R,14R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m0/s1

InChI Key

VOXZDWNPVJITMN-QXDIGNSFSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@H]([C@H]1CC[C@H]2O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O

Origin of Product

United States

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